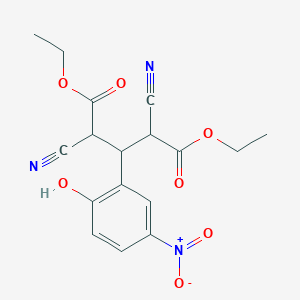
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is a complex organic compound with the molecular formula C17H17N3O7 and a molecular weight of 375.33278 . This compound is known for its unique structural features, which include cyano groups, a hydroxy group, and a nitro group attached to a phenyl ring. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the condensation of diethyl malonate with 2-hydroxy-5-nitrobenzaldehyde in the presence of a base, followed by the addition of cyanoacetic acid derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxy and nitro groups, play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-methylphenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-chlorophenyl}pentanedioate
- Diethyl 2,4-dicyano-3-{2-hydroxy-5-bromophenyl}pentanedioate
Uniqueness
Diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H17N3O7 |
|---|---|
Molecular Weight |
375.3g/mol |
IUPAC Name |
diethyl 2,4-dicyano-3-(2-hydroxy-5-nitrophenyl)pentanedioate |
InChI |
InChI=1S/C17H17N3O7/c1-3-26-16(22)12(8-18)15(13(9-19)17(23)27-4-2)11-7-10(20(24)25)5-6-14(11)21/h5-7,12-13,15,21H,3-4H2,1-2H3 |
InChI Key |
XWFQUQOVBHAUKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=C(C=CC(=C1)[N+](=O)[O-])O)C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















